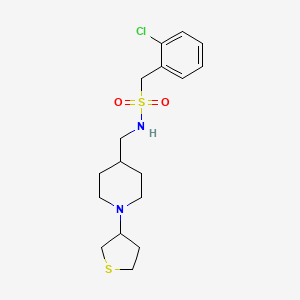

1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2S2/c18-17-4-2-1-3-15(17)13-24(21,22)19-11-14-5-8-20(9-6-14)16-7-10-23-12-16/h1-4,14,16,19H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOAHNZUIACIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting piperidine with an appropriate alkylating agent under basic conditions.

Introduction of the Tetrahydrothiophenyl Group: The next step involves the introduction of the tetrahydrothiophenyl group. This can be done by reacting the piperidinyl intermediate with a thiol compound in the presence of a suitable catalyst.

Formation of the Chlorophenyl Intermediate: The chlorophenyl intermediate is prepared by reacting chlorobenzene with a suitable sulfonating agent under controlled conditions.

Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the piperidinyl-tetrahydrothiophenyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a chlorophenyl group and a tetrahydrothiophen moiety attached to a piperidine ring. These structural elements contribute to its biological activity and pharmacological properties. The molecular formula is , and it exhibits unique interactions with biological targets, making it a candidate for drug design.

Anticancer Activity

Research indicates that compounds similar to 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide exhibit significant anticancer properties. Studies have demonstrated that related sulfonamide derivatives can inhibit the activity of specific enzymes involved in cancer progression, such as stearoyl-CoA desaturase (SCD) . In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.

Neurological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Compounds with similar piperidine structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential applications in treating neurological disorders such as depression and anxiety . The tetrahydrothiophene moiety may enhance the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier.

Antimicrobial Activity

There is emerging evidence that compounds featuring sulfonamide groups possess antimicrobial properties. Studies have shown that related sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways . This suggests that 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide may also exhibit similar antimicrobial effects, warranting further investigation.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of sulfonamide derivatives highlighted the anticancer efficacy of compounds structurally related to 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide. The results indicated significant inhibition of tumor cell proliferation in vitro, with IC50 values in the low micromolar range . Further investigations into the mechanism of action revealed that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Assessment

In another study, researchers evaluated the neuropharmacological effects of piperidine derivatives on rodent models. The findings suggested that these compounds could modulate serotonergic activity, leading to anxiolytic effects . Behavioral tests indicated reduced anxiety-like behaviors in treated animals compared to controls, supporting the potential use of such compounds in treating anxiety disorders.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide and piperidine derivatives, focusing on structural features, synthetic methodologies, and inferred pharmacological implications.

Key Observations:

Sulfonamide vs. Sulfonate/Carboxamide Groups: The target compound’s methanesulfonamide group may enhance hydrogen-bonding capacity compared to the trifluoromethanesulfonate (a stronger electron-withdrawing group) in Compound 17 . Sulfonamides are typically less reactive than sulfonates but more stable in physiological conditions.

Aromatic Substituents :

- The 2-chlorophenyl group in the target compound may improve membrane permeability compared to the 2-(trifluoromethyl)phenyl group in , as chloro substituents balance lipophilicity and steric bulk more effectively .

Pharmacological Implications (Inferred)

- Target Selectivity : The tetrahydrothiophene ring’s conformational constraints may enhance selectivity for receptors with hydrophobic binding pockets (e.g., sigma receptors or ion channels) compared to the dimethylpiperidine in Compound 17, which could favor steric-driven interactions .

- Metabolic Stability : The trifluoromethyl group in ’s compound likely extends half-life via electron-withdrawing effects, whereas the 2-chlorophenyl group in the target compound may undergo slower oxidative metabolism .

Biological Activity

1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of a substituted piperidine with a chlorophenyl sulfonamide. The general synthetic route includes:

- Formation of the piperidine derivative through alkylation.

- Reaction with the chlorophenyl sulfonamide to yield the final product.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in various physiological pathways. Notably, it has been studied for its inhibitory effects on monoacylglycerol lipase (MGL), which is associated with the regulation of endocannabinoid levels in the body. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), a potent endocannabinoid that may play a role in neuroprotection and anti-inflammatory responses .

Pharmacological Profile

The pharmacological profile includes:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various preclinical models.

- Neuroprotective Effects : By modulating endocannabinoid signaling, it exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and sulfonamide moiety significantly influence the biological activity. For instance:

- Substituents on the piperidine ring enhance binding affinity to target enzymes.

- The presence of the chlorophenyl group is critical for maintaining potency against MGL inhibition.

| Compound Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increases lipophilicity and potency |

| Tetrahydrothiophene ring | Enhances receptor selectivity |

| Sulfonamide linkage | Essential for enzyme inhibition |

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a model of traumatic brain injury. Results indicated that treatment with the compound resulted in reduced neuronal apoptosis and improved functional recovery post-injury, likely due to enhanced endocannabinoid signaling .

Study 2: Anti-inflammatory Properties

In another study, the compound was tested for its anti-inflammatory properties in a murine model of arthritis. The results showed significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide, and how can yields be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including the formation of intermediates like tetrahydrothiophen-3-yl-piperidine and subsequent sulfonamide coupling. Key steps include:

- Piperidine Functionalization : Introduce the tetrahydrothiophen-3-yl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Sulfonamide Coupling : React the piperidine intermediate with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield Optimization : Use high-purity reagents, inert atmosphere for moisture-sensitive steps, and column chromatography for purification. Yields can vary from 45% to 70% depending on reaction scale and intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the integration of aromatic protons (2-chlorophenyl), sulfonamide NH, and tetrahydrothiophene ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for chlorine atoms .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during intermediate synthesis (e.g., piperidin-4-ylmethylamine derivatives)?

- Methodological Answer : Discrepancies in yields (e.g., 45% vs. 70%) may arise from:

- Reaction Conditions : Variations in solvent polarity (DMF vs. THF), temperature, or catalyst loading .

- Intermediate Stability : Hydrolysis of sulfonamide intermediates under acidic/basic conditions. Stabilize intermediates via low-temperature storage or inert atmosphere .

- Validation : Reproduce key steps (e.g., coupling reactions) using protocols from multiple sources (e.g., vs. ) to identify optimal parameters .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substitutions on the 2-chlorophenyl ring (e.g., 2-fluorophenyl) or tetrahydrothiophene moiety (e.g., sulfone oxidation) to assess impact on target binding .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and measure IC₅₀ values. Cross-reference with computational docking studies to correlate structural features with activity .

- Data Analysis : Use multivariate regression models to identify critical substituents influencing potency .

Q. How can in silico modeling predict potential biological targets or metabolic pathways for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to kinases or GPCRs .

- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for in vivo testing .

- Metabolic Pathway Mapping : Leverage databases like KEGG to identify enzymes (e.g., cytochrome P450) likely to metabolize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.